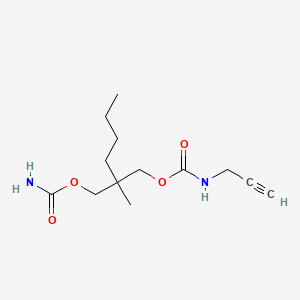
2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate is a chemical compound with the molecular formula C12H20N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate typically involves the reaction of 2-methylhexylamine with propargyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-((Carbamoyloxy)methyl)-2-methylpentyl prop-2-yn-1-ylcarbamate
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- N-alkyl-N-(prop-2-yn-1-yl)anilines
Uniqueness
2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate is unique due to its specific structural features, such as the presence of both carbamate and propynyl groups.
Biological Activity
2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate, commonly referred to as IPBC (Iodopropynyl butylcarbamate), is a compound that has garnered attention due to its biological activity, particularly in the fields of biocides and preservatives. This article explores the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and potential applications.
- Chemical Formula : C13H22N2O4
- CAS Number : 25385-05-1
- Molecular Weight : 258.33 g/mol
IPBC acts primarily as a biocide and preservative by inhibiting the growth of fungi and bacteria. Its mechanism involves disruption of cellular processes in microbial organisms, leading to cell death. The compound is particularly effective against a range of fungi, making it suitable for use in various industrial applications, including wood preservation and cosmetic formulations.
Acute Toxicity
Studies have shown that IPBC exhibits moderate acute toxicity when administered orally. The compound's oral LD50 values are indicative of its potential risks during exposure:
- Oral LD50 (rat) : Approximately 300-500 mg/kg.
- Dermal LD50 : Low toxicity observed; however, it can cause skin irritation.
Chronic Toxicity
Chronic exposure studies indicate that IPBC may lead to liver and kidney damage at higher doses. Histopathological examinations have revealed:
- Liver Changes : Centrilobular hepatocellular enlargement and increased liver weights.
- Kidney Effects : Increased kidney weight in female rats at high doses.
Sensitization Potential
IPBC has shown potential for skin sensitization. In guinea pig studies, positive reactions were noted at concentrations as low as 1% during intradermal induction tests. This raises concerns for its use in cosmetic products where skin contact is frequent.
Case Studies
- Skin Sensitization Study :
- Long-term Exposure Study :
Applications
Due to its antifungal properties, IPBC is widely used in:
- Wood Preservation : Protects against fungal decay.
- Cosmetics : Acts as a preservative in creams and lotions.
Table: Summary of Biological Activity and Toxicological Data
| Property | Value/Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 25385-05-1 |
| Oral LD50 (rat) | 300-500 mg/kg |
| Dermal Sensitization | Positive at concentrations as low as 1% |
| Chronic Exposure Effects | Liver enlargement, kidney weight increase |
| Primary Use | Biocide and preservative in various applications |
Properties
CAS No. |
25385-05-1 |
|---|---|
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylhexyl] N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C13H22N2O4/c1-4-6-7-13(3,9-18-11(14)16)10-19-12(17)15-8-5-2/h2H,4,6-10H2,1,3H3,(H2,14,16)(H,15,17) |
InChI Key |
OYMJHUCUQXLOTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(COC(=O)N)COC(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















